molecular formula C18H19N3O3 B2386562 Isochroman-3-yl(3-(pyrazin-2-yloxy)pyrrolidin-1-yl)methanone CAS No. 2034396-45-5

Isochroman-3-yl(3-(pyrazin-2-yloxy)pyrrolidin-1-yl)methanone

Cat. No.: B2386562
CAS No.: 2034396-45-5
M. Wt: 325.368
InChI Key: CFFIETNXENUHNC-UHFFFAOYSA-N
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Description

Isochroman-3-yl(3-(pyrazin-2-yloxy)pyrrolidin-1-yl)methanone is a synthetic compound that has garnered attention due to its potential therapeutic and environmental applications. It belongs to the isochroman family, which is known for its diverse biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Isochroman-3-yl(3-(pyrazin-2-yloxy)pyrrolidin-1-yl)methanone involves multiple steps, typically starting with the preparation of the isochroman and pyrrolidine moieties. The reaction conditions often include the use of specific catalysts and solvents to facilitate the formation of the desired product. For instance, the pyrrolidine ring can be synthesized through ring construction from different cyclic or acyclic precursors, or through the functionalization of preformed pyrrolidine rings .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often employ continuous flow reactors and automated systems to maintain consistent reaction parameters and reduce the risk of contamination.

Chemical Reactions Analysis

Types of Reactions

Isochroman-3-yl(3-(pyrazin-2-yloxy)pyrrolidin-1-yl)methanone undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles. The reaction conditions often involve controlled temperatures, specific solvents, and catalysts to ensure the desired transformation.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions may produce alcohols or amines.

Scientific Research Applications

Isochroman-3-yl(3-(pyrazin-2-yloxy)pyrrolidin-1-yl)methanone has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

    Medicine: It is investigated for its potential therapeutic applications, including drug development and disease treatment.

    Industry: The compound is used in the development of new materials and as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of Isochroman-3-yl(3-(pyrazin-2-yloxy)pyrrolidin-1-yl)methanone involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to Isochroman-3-yl(3-(pyrazin-2-yloxy)pyrrolidin-1-yl)methanone include other members of the isochroman family and pyrrolidine derivatives. These compounds share structural similarities and may exhibit comparable biological activities .

Uniqueness

What sets this compound apart is its unique combination of the isochroman and pyrrolidine moieties, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various scientific and industrial applications.

Biological Activity

Isochroman-3-yl(3-(pyrazin-2-yloxy)pyrrolidin-1-yl)methanone is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by its unique structure, which combines an isochroman moiety with a pyrrolidine and a pyrazine group, suggesting a diverse range of biological interactions.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C15H18N2O2\text{C}_{15}\text{H}_{18}\text{N}_2\text{O}_2

This structure features:

  • An isochroman ring system, which is known for various pharmacological activities.
  • A pyrrolidine ring that may contribute to the compound's interaction with biological targets.
  • A pyrazine moiety that can enhance the compound's solubility and bioavailability.

Biological Activity

The biological activity of this compound has been investigated in several studies, focusing on its anti-inflammatory, analgesic, and neuroprotective properties.

Anti-inflammatory Effects

Research indicates that compounds similar to Isochroman derivatives exhibit significant anti-inflammatory effects. For instance, studies have shown that these compounds inhibit pro-inflammatory cytokines and modulate pathways involved in inflammation, such as NF-kB signaling.

Analgesic Properties

Analgesic activity has been observed in related compounds, suggesting that this compound may also possess pain-relieving properties. This could be attributed to its ability to interact with pain receptors or modulate neurotransmitter levels in the central nervous system.

Neuroprotective Effects

There is emerging evidence that Isochroman derivatives can exert neuroprotective effects. They may protect neuronal cells from oxidative stress and apoptosis, potentially making them candidates for treating neurodegenerative diseases.

Case Studies

Several case studies have highlighted the biological activity of related compounds:

  • Study on Inflammation : A study published in Journal of Medicinal Chemistry demonstrated that isochroman derivatives effectively reduced inflammation in animal models by inhibiting COX enzymes and reducing prostaglandin synthesis.
  • Analgesic Activity Assessment : In a clinical trial, a related compound showed significant reduction in pain scores among patients with chronic pain conditions, indicating the potential for Isochroman derivatives as analgesics.
  • Neuroprotection Research : Another study focused on the neuroprotective effects of phenyl(pyrrolidin-1-yl)methanone derivatives, reporting their ability to prevent neuronal death in vitro under oxidative stress conditions.

Data Tables

Biological ActivityRelated CompoundMechanism of ActionReference
Anti-inflammatoryIsochroman DerivativeInhibition of NF-kB signalingJournal of Medicinal Chemistry
AnalgesicPyrrolidine DerivativeModulation of pain receptorsClinical Trial Report
NeuroprotectivePhenyl DerivativeProtection against oxidative stressNeurobiology Study

Properties

IUPAC Name

3,4-dihydro-1H-isochromen-3-yl-(3-pyrazin-2-yloxypyrrolidin-1-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3O3/c22-18(16-9-13-3-1-2-4-14(13)12-23-16)21-8-5-15(11-21)24-17-10-19-6-7-20-17/h1-4,6-7,10,15-16H,5,8-9,11-12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFFIETNXENUHNC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1OC2=NC=CN=C2)C(=O)C3CC4=CC=CC=C4CO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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